Cas no 1383841-43-7 (1-Benzoyl-4-(propan-2-yl)piperidine)

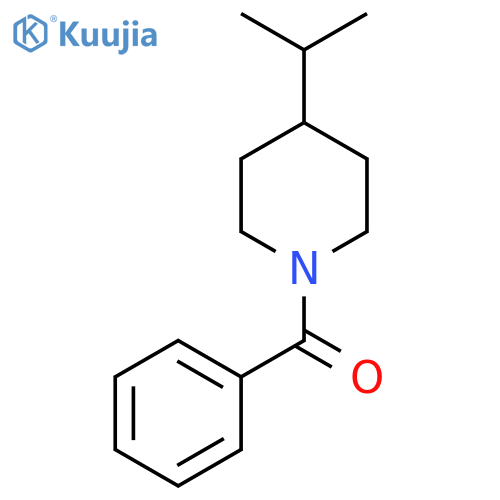

1383841-43-7 structure

商品名:1-Benzoyl-4-(propan-2-yl)piperidine

1-Benzoyl-4-(propan-2-yl)piperidine 化学的及び物理的性質

名前と識別子

-

- SCHEMBL2603247

- EN300-39917087

- 1-benzoyl-4-(propan-2-yl)piperidine

- 1383841-43-7

- 1-Benzoyl-4-(propan-2-yl)piperidine

-

- インチ: 1S/C15H21NO/c1-12(2)13-8-10-16(11-9-13)15(17)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3

- InChIKey: JJGGWWDFHUJIBK-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC=CC=1)N1CCC(C(C)C)CC1

計算された属性

- せいみつぶんしりょう: 231.162314293g/mol

- どういたいしつりょう: 231.162314293g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 248

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 20.3Ų

1-Benzoyl-4-(propan-2-yl)piperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P027VEB-50mg |

1-benzoyl-4-(propan-2-yl)piperidine |

1383841-43-7 | 95% | 50mg |

$255.00 | 2024-06-21 |

1-Benzoyl-4-(propan-2-yl)piperidine 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

1383841-43-7 (1-Benzoyl-4-(propan-2-yl)piperidine) 関連製品

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬